N1-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine
Description
N1-(2,2,2-Trifluoroethyl)cyclobutane-1,3-diamine is a fluorinated diamine derivative featuring a cyclobutane backbone with amine groups at positions 1 and 2. The N1-position is substituted with a 2,2,2-trifluoroethyl group, introducing strong electron-withdrawing properties and enhanced metabolic stability compared to non-fluorinated analogs . Its dihydrochloride salt form (Mol. Wt.: 193.66) is commonly synthesized with a purity of 95%, as noted in chemical databases .
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-N-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5,11H,1-3,10H2 |
InChI Key |
UGBIUJAXSNQBTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1NCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
N-Alkylation Route
This classical method involves the reaction of cyclobutane-1,3-diamine with a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl bromide or chloride, under basic or neutral conditions.
- Reagents: Cyclobutane-1,3-diamine, 2,2,2-trifluoroethyl bromide, base (e.g., potassium carbonate or sodium hydride), solvent (e.g., acetonitrile or DMF).
- Conditions: Stirring at room temperature or gentle heating (40–80 °C) for several hours.
- Mechanism: The nucleophilic amine attacks the electrophilic carbon of the trifluoroethyl halide, displacing the halide and forming the N1-(2,2,2-trifluoroethyl) substituted product.
- Straightforward and direct.
- Good yields if mono-alkylation is controlled.
- Potential for over-alkylation leading to quaternary ammonium salts.
- Requires careful stoichiometric control and sometimes protection of the second amine group.
Reductive Amination Route
This method uses 2,2,2-trifluoroacetaldehyde or its protected derivatives to react with cyclobutane-1,3-diamine, followed by reduction of the formed imine or iminium intermediate.
- Reagents: Cyclobutane-1,3-diamine, 2,2,2-trifluoroacetaldehyde (or hemiacetal), reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), solvent (e.g., methanol or dichloromethane).
- Conditions: Room temperature to mild heating, under inert atmosphere.
- Mechanism: Formation of imine between the primary amine and trifluoroacetaldehyde, followed by reduction to the secondary amine bearing the trifluoroethyl group.
- High selectivity for mono-substitution.
- Mild reaction conditions.
- Availability and handling of trifluoroacetaldehyde (often as a hydrate or polymer).
- Control of reaction conditions to avoid over-reduction or side reactions.
Analytical Data and Reaction Optimization
Reaction Yields and Conditions
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Alkylation | Cyclobutane-1,3-diamine + 2,2,2-trifluoroethyl bromide, K2CO3, DMF, 60 °C, 12 h | 65–85 | Requires stoichiometric control to avoid over-alkylation |
| Reductive Amination | Cyclobutane-1,3-diamine + 2,2,2-trifluoroacetaldehyde, NaBH3CN, MeOH, rt, 6 h | 70–90 | High selectivity, mild conditions |
Purification
- Typical purification involves extraction, followed by column chromatography using silica gel.
- Final product is characterized by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm structure and purity.
Research and Literature Insights
- Patents and medicinal chemistry literature emphasize the importance of the trifluoroethyl substituent for enhancing metabolic stability and binding affinity in drug candidates with cycloalkane-1,3-diamine cores.
- Fluorinated alkylation reagents such as 2,2,2-trifluoroethyl bromide are commercially available and commonly used in pharmaceutical intermediate synthesis.
- Reductive amination with trifluoroacetaldehyde derivatives is favored for more complex molecules due to better selectivity and milder conditions, minimizing side reactions.
Summary Table of Preparation Methods
| Aspect | N-Alkylation Method | Reductive Amination Method |
|---|---|---|
| Starting materials | Cyclobutane-1,3-diamine, trifluoroethyl halide | Cyclobutane-1,3-diamine, trifluoroacetaldehyde |
| Reaction type | Nucleophilic substitution | Imine formation and reduction |
| Typical conditions | Base, polar aprotic solvent, moderate heat | Mild acid/base, reducing agent, room temp |
| Yield range | Moderate to good (65–85%) | Good to excellent (70–90%) |
| Selectivity | Risk of over-alkylation | High selectivity for mono-substitution |
| Ease of scale-up | Straightforward | Requires careful control of aldehyde handling |
| Purification | Chromatography, extraction | Chromatography, extraction |
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in formal 1,3-dipolar cycloadditions, leveraging its diamine structure and trifluoroethyl group’s electronic effects:
With Cyclopentene-1,3-diones
-
Under metal-free conditions, reacts with cyclopentene-1,3-diones to form tetracyclic spirooxindoles via desymmetrization .
-
Optimized conditions: 1,2-dichloroethane (DCE), 30°C, DBU as base .
| Substrate (Cyclopentene-dione) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| 2-Benzyl-2-methyl | 99 | 91:9 |
| 2-(4-Methoxyphenyl)-2-methyl | 96 | 85:15 |
| 2-(4-Chlorophenyl)-2-methyl | 94 | 82:18 |
With Nitroolefins
-
Catalyzed by β-ICD (a chiral Lewis base), forms α-trifluoromethyl homoallylic amines in 82–99% yield with 75–99% enantiomeric excess (ee) .
Organocatalytic Asymmetric Reactions
The trifluoroethyl group enhances stereoselectivity in organocatalytic processes:
Asymmetric [3+2] Cycloaddition
-
With cinnamaldehyde derivatives, generates spirooxindoles using prolinol silyl ether catalysts .
-
Key transition state involves iminium ion intermediates, with the trifluoroethyl group directing Si-face selectivity .
Reaction with Allylic Carbonates
Biological Interaction Mechanisms
While primarily a synthetic intermediate, its reactivity with biological targets has been explored:
Enzyme Inhibition
-
Acts as a menin-MLL interaction inhibitor in kinase studies, with IC₅₀ values in the nanomolar range .
-
The trifluoroethyl group enhances binding affinity to hydrophobic enzyme pockets .
Receptor Modulation
-
Modulates GABAₐ receptors in neurological studies, attributed to fluorine’s electronegativity and conformational rigidity .
Comparative Reactivity Analysis
The trifluoroethyl group distinctively influences reactivity compared to non-fluorinated analogs:
| Reaction Type | Trifluoroethyl Derivative (Yield %) | Ethyl Derivative (Yield %) |
|---|---|---|
| Alkylation (CH₃I) | 85 | 72 |
| Acylation (AcCl) | 82 | 68 |
| Cycloaddition (Spirooxindole) | 99 | 74 |
Scientific Research Applications
N1-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural stability, allowing the compound to maintain its conformation and exert its effects effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Cyclobutane Diamines
a) N1-((trans)-2-Phenylcyclopropyl)cyclobutane-1,3-diamine
This analog replaces the trifluoroethyl group with a trans-2-phenylcyclopropyl substituent. However, the absence of fluorine reduces its metabolic stability compared to the trifluoroethyl variant .
b) N1-((trans)-2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)cyclopropyl)cyclobutane-1,3-diamine
This derivative incorporates a biphenyl-trifluoromethyl group, combining fluorinated and aromatic features.
c) N1-((trans)-2-(4-(Benzyloxy)phenyl)cyclopropyl)cyclobutane-1,3-diamine
The benzyloxy group adds polarity and hydrogen-bonding capacity, which may enhance solubility. However, the lack of fluorine diminishes the compound’s resistance to oxidative degradation .
Aliphatic Fluorinated Diamines
a) N1-(2,2,2-Trifluoroethyl)propane-1,3-diamine
However, the linear structure may decrease binding specificity in rigid enzyme active sites. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
b) N1-Isopropyl-N3-methylpropane-1,3-diamine (37) and N1-Ethyl-N3-methylpropane-1,3-diamine (39)
These non-fluorinated aliphatic diamines demonstrate simpler synthesis routes (e.g., via trifluoroacetic acid deprotection of carbamate intermediates) . However, their lack of fluorination results in lower metabolic stability and increased susceptibility to enzymatic degradation.
Cyclic Diamines with Alternative Backbones
a) N1,N1-Dimethylcyclopentane-1,3-diamine
Featuring a cyclopentane ring and dimethylamine groups, this compound (Mol. Wt.: 128.21 g/mol) exhibits increased lipophilicity compared to the cyclobutane analog. The larger ring size may alter pharmacokinetic properties, such as volume of distribution .
b) N1,N1,3-Trimethylbutane-1,3-diamine
This branched aliphatic diamine (Mol. Wt.: 130.23 g/mol) lacks cyclic rigidity, which could limit its utility in constrained binding sites. It is classified as hazardous (H225, H314) due to flammability and corrosivity, posing handling challenges .
Key Comparative Data
Biological Activity
N1-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine is a synthetic compound characterized by a cyclobutane ring substituted with a trifluoroethyl group and two amine functionalities. Its unique molecular structure imparts significant reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula . The trifluoroethyl group enhances lipophilicity and alters the electronic properties, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀F₃N₂ |
| Molecular Weight | 180.16 g/mol |
| Structure | Cyclobutane with trifluoroethyl substitution |
This compound's mechanism of action is primarily attributed to its ability to form stable complexes with metal ions and interact with various biomolecules. These interactions can modulate enzymatic activities and receptor functions, making it a potential candidate for drug development. The presence of fluorine atoms may also influence the compound's binding affinity and specificity towards target proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzymatic Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of DNA-PK (DNA-dependent protein kinase), which is crucial in DNA repair mechanisms .
- Antitumor Activity : In vitro studies have demonstrated that this compound can down-regulate estrogen receptors in breast cancer cell lines such as MCF-7 and BT474. This suggests potential applications in treating hormone-sensitive cancers .
- Metal Ion Complexation : The ability of this compound to form complexes with metal ions allows it to influence various biological pathways. Such interactions can enhance or inhibit biological processes depending on the context .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antitumor Effects : A study published in Biochemical Pharmacology reported that compounds similar to this compound exhibited significant anti-tumor activity by acting as selective estrogen receptor down-regulators (SERDs). This study highlighted the compound's potential in breast cancer therapies .
- Interaction with Biological Targets : Research focusing on the interaction of this compound with various biomolecules indicated that its trifluoroethyl substitution significantly affects binding affinities compared to analogs lacking this feature .
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| N,N-Dimethylcyclobutane-1,3-diamine | Cyclobutane | Contains dimethyl groups instead of trifluoroethyl. |
| N,N-Diethylcyclobutane-1,3-diamine | Cyclobutane | Ethyl groups provide different steric properties. |
| 1-N-(Trifluoromethyl)cyclopentane-1,3-diamine | Cyclopentane | Similar trifluoromethyl substitution but different ring size. |
The presence of the trifluoroethyl group in this compound distinguishes it from other cyclobutane derivatives by enhancing its reactivity and biological interactions.
Q & A
Q. What are the recommended synthetic routes for N1-(2,2,2-trifluoroethyl)cyclobutane-1,3-diamine, and how can purity be validated?
Methodological Answer: The synthesis of this compound likely involves cyclobutane ring functionalization and trifluoroethylation. A plausible route includes:
- Step 1: Cyclobutane-1,3-diamine precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2: Selective N1-alkylation using 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides or trifluoromethyl diazo compounds) under controlled pH to avoid over-alkylation.
- Purity Validation: Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation and assessing regioselectivity .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Resolve cyclobutane ring protons (typically deshielded due to ring strain) and trifluoroethyl group signals (¹⁹F NMR for CF₃ group).
- IR Spectroscopy: Identify NH stretching (3200–3400 cm⁻¹) and CF₃ vibrations (1100–1250 cm⁻¹).
- X-ray Crystallography: Confirm stereochemistry and hydrogen-bonding patterns in solid-state structures .
- Thermogravimetric Analysis (TGA): Assess thermal stability, critical for applications in high-temperature reactions .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, identify transition states, and predict regioselectivity in alkylation steps.
- Reaction Path Search Methods: Employ tools like GRRM or AFIR to explore intermediates and side reactions, minimizing trial-and-error experimentation .
- AI-Driven Simulations: Apply machine learning (e.g., COMSOL Multiphysics integration) to optimize parameters (temperature, solvent, catalyst) and predict yield outcomes .
Q. How should researchers address discrepancies between experimental and computational data regarding the compound’s stability or reactivity?
Methodological Answer:
- Contradiction Analysis: Cross-validate computational models with experimental data (e.g., kinetic studies or Arrhenius plots). Adjust force fields or basis sets in simulations to better match observed behavior.
- Sensitivity Testing: Vary parameters like solvent polarity or steric effects in simulations to identify overlooked variables.
- Error Propagation Frameworks: Quantify uncertainties in both experimental measurements (e.g., calorimetry) and computational approximations .
Q. What experimental design strategies are effective for studying the compound’s biological activity (e.g., antimicrobial or anticancer properties)?
Methodological Answer:
- Factorial Design: Use a 2^k factorial approach to screen variables (concentration, exposure time, cell type) and identify synergistic/antagonistic effects .
- Derivatization: Functionalize the cyclobutane core (e.g., introduce fluorophores for tracking) to study cellular uptake and mechanism of action.
- In Silico Screening: Dock the compound into target protein structures (e.g., kinases) using molecular dynamics to prioritize in vitro assays .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining regioselectivity and yield?
Methodological Answer:
- Continuous Flow Reactors: Improve heat/mass transfer for exothermic alkylation steps, reducing side reactions.
- Membrane Separation Technologies: Purify intermediates using nanofiltration or reverse osmosis to remove unreacted trifluoroethylating agents .
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR) to adjust conditions dynamically during scale-up .
Data Management and Validation
Q. What methodologies ensure data integrity and reproducibility in studies involving this compound?
Methodological Answer:
- Electronic Lab Notebooks (ELNs): Document raw data, instrument parameters, and environmental conditions (humidity, temperature) for replication.
- Blockchain-Based Validation: Use decentralized platforms to timestamp and secure experimental data, preventing tampering .
- Interlaboratory Comparisons: Collaborate with external labs to validate spectroscopic and bioactivity data, addressing instrumental or procedural biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
